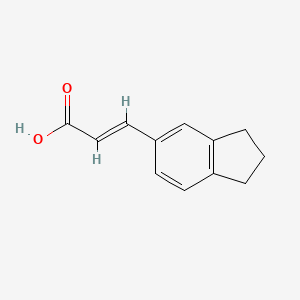

5-Indanacrylic acid

説明

5-Indanacrylic acid (chemical structure: indane ring fused to an acrylic acid group) is a compound of interest in organic synthesis and pharmaceutical research. This article leverages evidence from structurally similar compounds to infer comparisons.

特性

IUPAC Name |

(E)-3-(2,3-dihydro-1H-inden-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)7-5-9-4-6-10-2-1-3-11(10)8-9/h4-8H,1-3H2,(H,13,14)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQQSSDIRQRRNW-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224237 | |

| Record name | (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199679-36-2, 56635-88-2 | |

| Record name | (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199679-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Indanacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indanacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

5-Hydroxyindole-3-acetic Acid (5-HIAA)

- Structure : Indole ring with a hydroxy group at position 5 and an acetic acid side chain at position 3 .

- Synthesis : Derived from serotonin metabolism, unlike 5-Indanacrylic acid, which likely requires condensation reactions (e.g., acetic acid derivatives reacting with aldehydes, as seen in ).

- Applications: 5-HIAA is a diagnostic biomarker for neuroendocrine tumors and acute appendicitis .

- Physical Properties: 5-HIAA has a molecular weight of 191.18 g/mol and a melting point >250°C , whereas indole-thiazolidinone hybrids (e.g., compounds in ) melt between 226–278°C.

5-Methoxy-2-methyl-3-indoleacetic Acid

- Structure : Indole ring with methoxy (position 5), methyl (position 2), and acetic acid (position 3) groups .

- Synthesis: Similar to ’s protocols, using indole-3-carboxaldehyde and thiazolidinone precursors. This compound’s indane ring might necessitate alternative cyclization strategies.

5-Chloro-6-fluoro-1H-indole-3-carboxylic Acid

- Structure : Halogenated indole ring with a carboxylic acid at position 3 .

- Applications: Halogen substituents (Cl, F) improve metabolic stability and binding affinity in drug design. This compound’s non-halogenated structure may offer fewer steric hindrances for reactions.

4-Imidazoleacrylic Acid

- Structure : Imidazole ring conjugated to an acrylic acid group .

- Functional Contrast : The imidazole’s basicity (pKa ~7) contrasts with this compound’s likely acidic indane-acrylic system. This difference impacts solubility (imidazole is water-soluble at physiological pH) and drug delivery applications.

Comparative Data Table

*Inferred properties based on structural analogs.

Key Research Findings

- Synthetic Yields: Indole-thiazolidinone hybrids achieve yields of 83–99% via ethanol reflux , suggesting efficient protocols for this compound analogs.

- Biomedical Relevance: Indole derivatives (e.g., 5-HIAA) show diagnostic utility , while halogenated indoles enhance drug stability . This compound’s indane backbone may offer novel pharmacokinetic profiles.

- Structural Impact : The indane ring’s fused benzene system could increase rigidity and thermal stability compared to indole’s heterocyclic ring.

Q & A

Q. What statistical approaches are recommended for resolving contradictions in biological activity data (e.g., IC₅₀ variability) for this compound derivatives?

- Methodological Answer: Apply mixed-effects models to account for clustered data (e.g., multiple assays per compound). Use meta-analysis to aggregate results across studies, weighting by sample size and assay precision. Investigate covariates (e.g., cell line variability, assay pH) through multivariate regression. Replicate studies under standardized conditions (e.g., OECD guidelines) to isolate confounding factors .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s interaction with enzymatic targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures from the PDB. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-correlate computational binding energies with experimental IC₅₀ values using Spearman’s rank correlation. Adjust force fields for carboxylate groups to improve accuracy .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer: Optimize mixing efficiency (e.g., continuous flow reactors) to minimize thermal gradients. Monitor stereochemistry via chiral HPLC or optical rotation. Use kinetic studies to identify rate-limiting steps (e.g., catalyst deactivation) and adjust residence time or catalyst loading. Conduct Design of Experiments (DoE) to balance yield and enantiomeric excess .

Methodological and Reproducibility Considerations

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound derivatization?

- Methodological Answer: Systematically replicate protocols from literature, noting deviations in catalyst purity, solvent drying, or inert atmosphere quality. Compare turnover numbers (TON) under identical conditions. Publish negative results and raw data to highlight contextual factors (e.g., trace metal contamination) affecting reproducibility .

Q. What frameworks guide the ethical use of this compound in pharmacological studies, particularly regarding data transparency?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., Zenodo). Disclose all experimental variables (e.g., animal model strain, solvent batch) in supplementary materials. Use standardized toxicity reporting (e.g., OECD TG 423) to ensure cross-study comparability .

Q. How can machine learning models improve the predictive accuracy of this compound’s environmental fate in interdisciplinary studies?

- Methodological Answer: Train models on datasets combining physicochemical properties (LogP, pKa) and ecotoxicity data. Validate predictions with lab-scale biodegradation assays (OECD 301F). Address data sparsity via transfer learning from structurally similar compounds. Publish code and training data to enable community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。